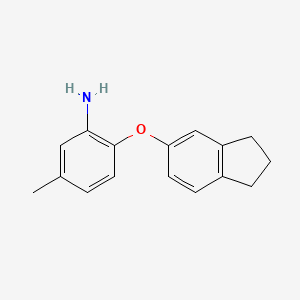

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

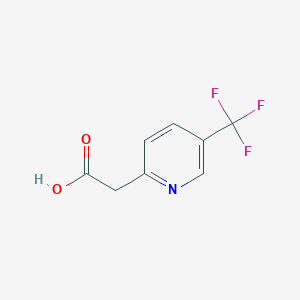

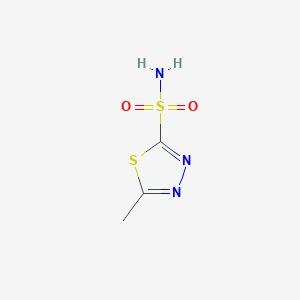

The compound "2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine" is a chemical entity that can be associated with a class of compounds that exhibit central dopamine-receptor stimulating activity. These compounds are of interest due to their potential therapeutic applications in neurological disorders. The indan and indene moieties present in these compounds are crucial for their activity, as they interact with dopamine receptors in the central nervous system.

Synthesis Analysis

The synthesis of related compounds has been reported, where stereospecific reactions and optical resolution were employed to obtain enantiomeric pairs of indene derivatives with dopamine receptor affinity . The synthesis of these compounds involves multiple steps, including the preparation of phenylacetic acids, N-acylation, reduction to amines, and cyclization to achieve the final products . Additionally, a novel three-component reaction catalyzed by dirhodium(II) acetate has been used for the synthesis of 1,2-diamines, which could be relevant for the synthesis of similar compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffractometry (XRD), which reveals the presence of intramolecular hydrogen bonds that are significant for the stability and reactivity of these molecules . The precise arrangement of atoms and functional groups within the molecule can influence its interaction with biological targets such as dopamine receptors.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups and the overall molecular structure. For instance, the position of the hydroxy group on the aromatic ring is important for the dopaminergic activity . The intramolecular distances between functional groups are also critical, as they determine how well the compound can fit into the receptor binding site .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of intramolecular hydrogen bonds can affect the compound's solubility and melting point . The steric configuration, as well as the presence of substituents on the indan or indene rings, can influence the compound's stability and its ability to cross the blood-brain barrier, which is essential for central nervous system activity .

Scientific Research Applications

Dopamine Receptor Ligands

The compound and its derivatives have been explored for their affinity and selectivity towards dopamine D1 and D2 receptors. Enantiomeric pairs of the compound, specifically the trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and trans-2-amino-5-hydroxy-1-phenyl-2,3-dihydro-1H-indene, have shown nanomolar range affinity for these receptors. In behavioral studies, some derivatives have indicated central D1 agonistic activity, suggesting their potential utility in modulating dopamine-related functions in the central nervous system (Claudi et al., 1996).

Synthesis of Novel Compounds

The compound has been used as a precursor in the synthesis of novel chemical entities. For instance, reactions involving (E)-2-(aryl)-2,3-dihydro-1H-inden-1-ones have led to the formation of novel spiro dihydro-2′H-[indene-2,3′-thiophen]-1(3H)-ones with potential applications in various fields (Kumar et al., 2013).

Modulation of Serotonergic Receptors

The compound's derivatives have been investigated for their ability to modulate serotonergic receptors. Specifically, studies have looked at the modulation of 5-HT2A receptor-mediated behavior by 5-HT2C receptor agonists, which can have implications for understanding and possibly treating disorders related to these pathways (Vickers et al., 2001).

Synthesis of Functionalized Compounds

The compound has been used in reactions to synthesize functionalized tetrahydro-1H-indeno[2,1-c]pyridine derivatives. These reactions have shown potential for the creation of new compounds with diverse chemical properties and possible applications in material science or pharmaceuticals (Mosslemin et al., 2013).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)-5-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-11-5-8-16(15(17)9-11)18-14-7-6-12-3-2-4-13(12)10-14/h5-10H,2-4,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTMMWUCZHFSPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC3=C(CCC3)C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B1345800.png)